

Application of Influenza HA (110-119) in ELISpot and Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza HA (110-119)

Cat. No.: B12408205

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus hemagglutinin (HA) is a surface glycoprotein crucial for viral entry into host cells and a primary target for the adaptive immune response. The peptide fragment spanning amino acids 110-119 of HA is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of MHC class II molecules. This recognition is a critical event in the orchestration of an effective antiviral immune response, including the activation of B cells to produce antibodies and the licensing of cytotoxic T lymphocytes.

This document provides detailed application notes and protocols for the use of the **Influenza HA (110-119)** peptide in two key immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry-based intracellular cytokine staining (ICS). These techniques are invaluable for quantifying the frequency and functional capacity of HA-specific T cells, making them essential tools in vaccine development, immunogenicity studies, and basic research into influenza immunity.

Data Presentation

The following tables summarize representative quantitative data from ELISpot and flow cytometry assays using the **Influenza HA (110-119)** peptide to stimulate peripheral blood mononuclear cells (PBMCs) from individuals with previous influenza exposure or vaccination.

Table 1: Representative IFN- γ ELISpot Assay Results

Donor ID	Antigen	Mean Spot Forming Units (SFU) / 10^6 PBMCs	Standard Deviation
Donor 1	Unstimulated Control	5	2.1
Donor 1	Influenza HA (110-119)	150	12.5
Donor 2	Unstimulated Control	8	3.5
Donor 2	Influenza HA (110-119)	210	18.9
Donor 3	Unstimulated Control	3	1.4
Donor 3	Influenza HA (110-119)	95	8.7

Table 2: Representative Intracellular Cytokine Staining (ICS) Flow Cytometry Results

Donor ID	Antigen	% of CD4+ T cells producing IFN- γ	% of CD4+ T cells producing TNF- α
Donor 1	Unstimulated Control	0.02	0.05
Donor 1	Influenza HA (110-119)	0.58	0.75
Donor 2	Unstimulated Control	0.04	0.08
Donor 2	Influenza HA (110-119)	0.95	1.20
Donor 3	Unstimulated Control	0.01	0.03
Donor 3	Influenza HA (110-119)	0.35	0.50

Experimental Protocols

IFN- γ ELISpot Assay Protocol

This protocol details the steps for quantifying IFN- γ secreting T cells in response to stimulation with **Influenza HA (110-119)** peptide.

Materials:

- Human IFN- γ ELISpot kit (containing capture and detection antibodies)
- PVDF membrane 96-well plates
- **Influenza HA (110-119)** peptide (lyophilized)
- Cryopreserved or fresh human PBMCs
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
- Phytohemagglutinin (PHA) or other positive control
- Sterile PBS
- 35% Ethanol in sterile water
- BCIP/NBT substrate solution

Procedure:

- Plate Coating:
 - Pre-wet the ELISpot plate with 15 μ L of 35% ethanol for 1 minute.
 - Wash the plate 3 times with 200 μ L/well of sterile PBS.
 - Coat the plate with anti-IFN- γ capture antibody diluted in PBS (concentration as per manufacturer's instructions) and incubate overnight at 4°C.

- Cell Preparation and Stimulation:
 - The next day, wash the plate 4 times with sterile PBS to remove unbound antibody.
 - Block the plate with 200 μ L/well of complete RPMI-1640 medium for at least 2 hours at 37°C.
 - Thaw cryopreserved PBMCs and wash them in complete RPMI-1640 medium. Determine cell viability and concentration.
 - Resuspend PBMCs to a final concentration of $2-3 \times 10^6$ cells/mL in complete RPMI-1640.
 - Prepare the **Influenza HA (110-119)** peptide stock solution and dilute it to the desired working concentration (typically 1-10 μ g/mL) in complete medium.
 - Remove the blocking medium from the plate and add 100 μ L of the cell suspension ($2-3 \times 10^5$ cells) to each well.
 - Add 100 μ L of the peptide working solution to the appropriate wells.
 - Include negative control wells (cells with medium only) and positive control wells (cells with PHA).
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Spot Development:
 - Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
 - Add the biotinylated anti-IFN- γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
 - Wash the plate 6 times with PBST.
 - Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
 - Wash the plate 6 times with PBST.

- Add BCIP/NBT substrate and monitor for the appearance of spots (5-30 minutes).
- Stop the reaction by washing thoroughly with distilled water.
- Allow the plate to dry completely before counting the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry Protocol

This protocol describes the detection of intracellular IFN- γ and TNF- α in CD4+ T cells following stimulation with **Influenza HA (110-119)** peptide.

Materials:

- Cryopreserved or fresh human PBMCs
- **Influenza HA (110-119)** peptide
- Complete RPMI-1640 medium
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- FACS tubes or 96-well U-bottom plates
- Fixable viability dye
- Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, IFN- γ , TNF- α
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- Permeabilization/Wash buffer

Procedure:

- Cell Stimulation:

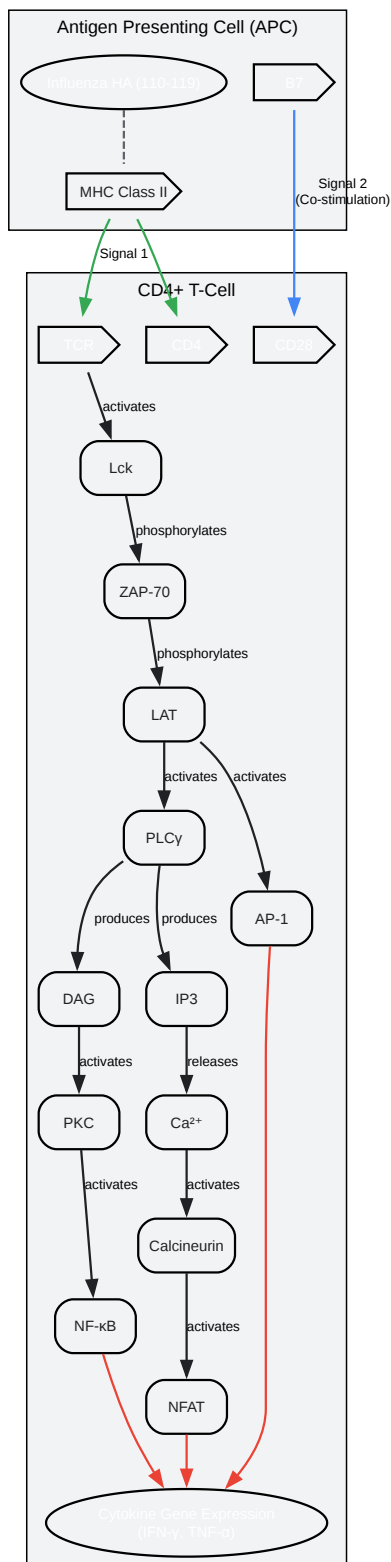
- Thaw and count PBMCs, then resuspend them in complete RPMI-1640 at $1-2 \times 10^6$ cells/mL.
- Add 1×10^6 cells to each FACS tube or well of a 96-well plate.
- Add anti-CD28 and anti-CD49d antibodies to each sample at a final concentration of 1 $\mu\text{g/mL}$.[\[2\]](#)
- Add **Influenza HA (110-119)** peptide to the stimulated samples at a final concentration of 1-10 $\mu\text{g/mL}$.
- Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Add Brefeldin A (e.g., 10 $\mu\text{g/mL}$) and Monensin (e.g., 2 μM) to all samples.[\[2\]](#)
- Incubate for an additional 4-6 hours (or overnight, depending on the specific protocol) at 37°C in a 5% CO₂ incubator.[\[2\]](#)[\[3\]](#)
- Staining:
 - Wash the cells with FACS buffer.
 - Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
 - Wash the cells with FACS buffer.
 - Perform surface staining by adding a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies. Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells with FACS buffer.
 - Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at room temperature in the dark.
 - Wash the cells with permeabilization/wash buffer.

- Perform intracellular staining by adding a cocktail of anti-IFN- γ and anti-TNF- α antibodies diluted in permeabilization/wash buffer. Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization/wash buffer.
- Resuspend the cells in FACS buffer.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software. Gate on viable, single lymphocytes, then on CD3⁺ T cells, and subsequently on CD4⁺ T helper cells. Determine the percentage of CD4⁺ T cells that are positive for IFN- γ and/or TNF- α in the stimulated versus unstimulated samples.

Visualizations

Signaling Pathway

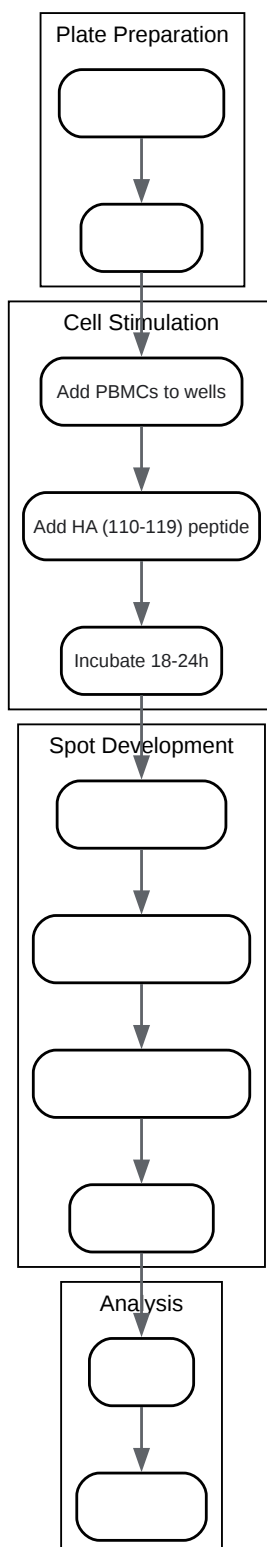
T-Cell Receptor Signaling Pathway for CD4+ T-Cell Activation

[Click to download full resolution via product page](#)

Caption: T-Cell Receptor Signaling Cascade.

Experimental Workflows

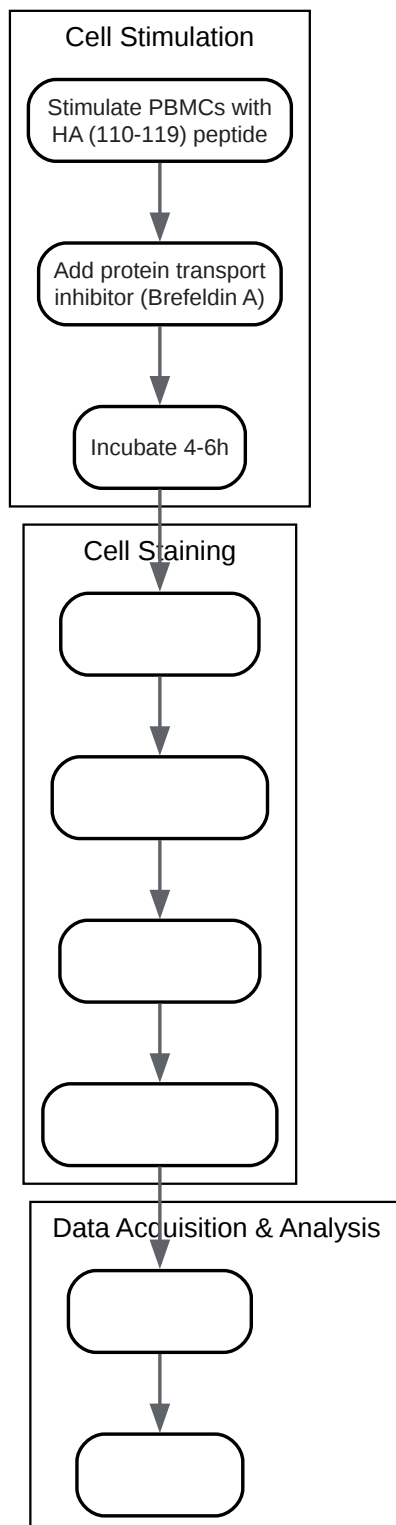
ELISpot Experimental Workflow



[Click to download full resolution via product page](#)

Caption: ELISpot Experimental Workflow.

Flow Cytometry (ICS) Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Flow Cytometry (ICS) Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application of Influenza HA (110-119) in ELISpot and Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408205#application-of-influenza-ha-110-119-in-elispot-and-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com